Tetrakis(4-aminophenyl)methane

Catalog No.
S730638
CAS No.
60532-63-0
M.F
C25H24N4
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(4-aminophenyl)methane

CAS Number

60532-63-0

Product Name

Tetrakis(4-aminophenyl)methane

IUPAC Name

4-[tris(4-aminophenyl)methyl]aniline

Molecular Formula

C25H24N4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C25H24N4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H,26-29H2

InChI Key

LNHGLSRCOBIHNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Synthesis and Characterization:

Tetrakis(4-aminophenyl)methane (TAM), also known as 4,4',4'',4'''-Methanetetrayltetraaniline, is an organic molecule synthesized through various methods, including reductive amination and Ullmann condensation reactions [, ]. Its characterization is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry [, ].

Potential Applications:

Research suggests that TAM possesses properties that make it a potential candidate for various scientific applications, including:

  • Organic electronics: TAM's ability to form stable radical cations has led to its exploration in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].
  • Sensors: TAM's redox properties and ability to bind specific molecules are being investigated for their potential use in the development of chemical sensors [].
  • Catalysis: TAM's ability to form complexes with metal ions is being explored for its potential application as a catalyst in various chemical reactions [].

Current Research and Challenges:

While TAM shows promise in various research areas, further studies are needed to fully understand its properties and potential applications. Some ongoing research areas and challenges include:

  • Improving the efficiency and stability of TAM-based devices in organic electronics.
  • Developing selective and sensitive TAM-based sensors for specific molecules.
  • Understanding the mechanisms of TAM-mediated catalysis and exploring its potential in various catalytic reactions.

Tetrakis(4-aminophenyl)methane is an organic compound with the molecular formula C25H24N4. This compound features a tetrahedral structure, characterized by a central carbon atom bonded to four 4-aminophenyl groups. Its unique architecture contributes to its notable properties, making it valuable in various scientific and industrial applications. Tetrakis(4-aminophenyl)methane is recognized for its potential in forming complex molecular architectures due to the presence of multiple amino groups, which can engage in hydrogen bonding and other interactions .

Currently, there is no reported research on the specific mechanism of action of TAM.

  • Mild skin and eye irritation: Amines can cause irritation upon contact with skin and eyes [].
  • Potential respiratory tract irritation: Inhalation of TAM dust or vapor might irritate the respiratory tract.

  • Oxidation: The amino groups can be oxidized to form nitro groups, leading to the production of tetrakis(4-nitrophenyl)methane.
  • Reduction: The compound can undergo further reduction, yielding various derivatives depending on the extent of reduction.
  • Substitution: The amino groups are reactive and can participate in substitution reactions with electrophiles, such as acyl chlorides and sulfonyl chlorides .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reduction Agents: Hydrazine monohydrate and Raney nickel are typical reagents for reduction processes.
  • Substitution Electrophiles: Acyl chlorides and sulfonyl chlorides are often utilized in substitution reactions .

Research into the biological activity of tetrakis(4-aminophenyl)methane is ongoing. Its structural properties suggest potential applications in medicinal chemistry, particularly in drug development. The compound's ability to form stable structures may allow it to interact effectively with biological macromolecules, such as proteins and nucleic acids, although specific biological mechanisms remain to be fully elucidated .

Tetrakis(4-aminophenyl)methane can be synthesized through several methods, primarily involving the reduction of tetrakis(4-nitrophenyl)methane. The general procedure includes:

  • Dissolving tetrakis(4-nitrophenyl)methane in tetrahydrofuran.
  • Adding Raney nickel as a catalyst.
  • Slowly incorporating hydrazine monohydrate into the solution while refluxing for several hours.
  • Filtering the mixture, washing with ethanol, and drying to obtain the final product.

This method yields an off-white solid with high purity and yield .

Tetrakis(4-aminophenyl)methane has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing covalent organic frameworks (COFs) and porous polymers, which are important for advanced materials science.
  • Medicine: The compound is being investigated for its potential use in synthesizing pharmaceutical compounds due to its structural versatility.
  • Industry: It is utilized in producing materials with unique properties, such as high thermal stability and mechanical strength .

Studies on the interactions of tetrakis(4-aminophenyl)methane with other molecules are crucial for understanding its potential applications. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it a candidate for various supramolecular chemistry applications. Understanding these interactions can lead to advancements in material science and drug design .

Several compounds share structural similarities with tetrakis(4-aminophenyl)methane:

Compound NameStructure TypeUnique Features
Tetrakis(4-nitrophenyl)methanePrecursorContains nitro groups instead of amino groups
TetraphenylmethaneStructurally similarLacks amino functionality; purely hydrocarbon-based
Tetrakis(4-formylphenyl)methaneDerivativeContains formyl groups; used in COF synthesis

Uniqueness

Tetrakis(4-aminophenyl)methane is unique due to its tetrahedral structure and the presence of four amino groups, which provide multiple reactive sites for

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

TETRAKIS(4-AMINOPHENYL)METHANE

Dates

Modify: 2023-08-15

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